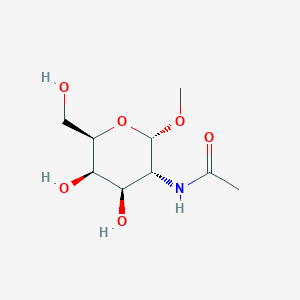

methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Description

Properties

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVOCXOZYFLVKN-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201238715 | |

| Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6082-22-0 | |

| Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6082-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-Acetamido-2-deoxy-α-D-galactopyranoside: Properties, Applications, and Experimental Considerations

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside, also commonly referred to as Methyl α-N-acetylgalactosamine (Methyl-α-GalNAc), is a synthetically accessible monosaccharide derivative of critical importance in the field of glycobiology. Structurally, it is the α-anomer of N-acetylgalactosamine where the anomeric hydroxyl group is replaced by a methoxy group. This modification blocks the sugar from being further metabolized or incorporated into growing glycan chains within a cellular context, making it an invaluable tool for studying carbohydrate-protein interactions and enzymatic processes.

This guide provides a comprehensive overview of the fundamental properties of Methyl-α-GalNAc, its biological significance, and detailed protocols for its application in research, particularly for scientists engaged in biochemistry, immunology, and drug development.

Section 1: Physicochemical Properties

Methyl-α-GalNAc is a stable, crystalline solid under standard conditions. The methyl glycoside linkage at the anomeric (C1) position renders it resistant to hydrolysis by many glycosidases that would typically cleave a terminal GalNAc residue, a key feature for its use as a competitive inhibitor or a stable ligand in affinity-based experiments.

The core structure consists of a pyranose ring with an N-acetyl group at the C2 position, a feature essential for recognition by a wide array of biologically important proteins, including lectins and glycosyltransferases.

Table 1: Core Physicochemical Properties of Methyl-α-GalNAc

| Property | Value | Source(s) |

| CAS Number | 6082-22-0 | [1] |

| Molecular Formula | C₉H₁₇NO₆ | [1][2] |

| Molecular Weight | 235.23 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 190-200 °C | [1] |

| Solubility | Soluble in water. | [3][4] |

| Storage Temperature | 2-8°C | [1] |

Section 2: Biological Significance and Research Applications

The utility of Methyl-α-GalNAc in research is primarily derived from its structural mimicry of terminal α-GalNAc residues found on glycoproteins and glycolipids.

2.1. Tn Antigen Mimicry

One of the most significant roles of this compound is its function as a simple mimic of the Thomsen-nouveau (Tn) antigen.[5][6] The Tn antigen is defined as a single N-acetylgalactosamine residue linked via an α-O-glycosidic bond to a serine or threonine residue on a polypeptide chain (GalNAcα1-O-Ser/Thr).[7][8] This structure is typically buried within larger glycan chains in healthy cells but becomes exposed in many types of cancer, including breast, lung, and prostate carcinomas, making it a critical tumor-associated carbohydrate antigen (TACA).[7][8][9]

Researchers use Methyl-α-GalNAc as a tool for:

-

Studying Tn-Binding Proteins: It serves as a competitive inhibitor in assays to identify and characterize lectins, antibodies, and enzymes that specifically recognize the Tn antigen.[6][9]

-

Vaccine Development: Understanding the binding requirements of anti-Tn antibodies using simple mimics like Methyl-α-GalNAc can inform the rational design of cancer vaccines.[5][7]

2.2. Enzyme Inhibition and Characterization

Methyl-α-GalNAc is an excellent tool for studying the kinetics and substrate specificity of glycosyltransferases and glycosidases.

-

α-N-Acetylgalactosaminidases (α-NAGAL): These enzymes cleave terminal α-GalNAc residues. Methyl-α-GalNAc can act as a competitive inhibitor, allowing for the determination of binding constants (Kᵢ) and the characterization of enzyme active sites.

-

Glycosyltransferases: For enzymes that add sugars onto a GalNAc residue (e.g., Core 1 β1,3-galactosyltransferase), Methyl-α-GalNAc can serve as a substrate mimic to study binding affinity, though it cannot be elongated due to the methyl cap.

2.3. Affinity Chromatography

Immobilized Methyl-α-GalNAc can be used as an affinity ligand to purify proteins that bind to terminal α-GalNAc residues, such as specific lectins from plant and animal sources.

Section 3: Experimental Protocol - Competitive Enzyme Inhibition Assay

This section provides a detailed methodology for using Methyl-α-GalNAc as a competitive inhibitor for an α-N-acetylgalactosaminidase using a chromogenic substrate.

Principle: The enzyme's activity is measured by its ability to cleave a synthetic substrate, 4-Nitrophenyl-α-N-acetylgalactosaminide (pNP-α-GalNAc), which releases 4-nitrophenol (pNP), a yellow-colored compound detectable at 405 nm.[10][11] The presence of Methyl-α-GalNAc, a competitive inhibitor, will reduce the rate of pNP formation in a concentration-dependent manner. This allows for the calculation of the inhibitor's potency (IC₅₀ or Kᵢ).

Materials:

-

α-N-acetylgalactosaminidase (e.g., from fungal or bacterial source)

-

Substrate: pNP-α-GalNAc

-

Inhibitor: Methyl-α-GalNAc

-

Assay Buffer: 50 mM Citrate-Phosphate buffer, pH 4.5

-

Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Workflow Diagram:

Caption: Workflow for a competitive enzyme inhibition assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Causality: All solutions should be prepared in the same assay buffer to maintain a constant pH and ionic strength, which are critical for enzyme stability and activity.

-

Prepare a 10 mM stock solution of Methyl-α-GalNAc in assay buffer.

-

Prepare a 5 mM stock solution of pNP-α-GalNAc in assay buffer.

-

Dilute the enzyme in cold assay buffer to a working concentration that gives a linear reaction rate for at least 30 minutes. This concentration must be determined empirically in preliminary experiments.

-

-

Assay Setup (in a 96-well plate):

-

Self-Validation: Include proper controls. The "100% activity" control contains no inhibitor, while the "blank" control contains no enzyme. This is essential to subtract background absorbance and accurately normalize the data.

-

Inhibitor Wells: Add 20 µL of varying concentrations of Methyl-α-GalNAc (create a serial dilution from your stock, e.g., 10 mM down to 0.1 µM).

-

Control Wells: Add 20 µL of assay buffer to the "100% activity" and "blank" wells.

-

Add 60 µL of the enzyme working solution to all wells except the "blank" wells (add 60 µL of buffer instead).

-

Pre-incubation: Tap the plate gently to mix and pre-incubate at room temperature for 5-10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of the 5 mM pNP-α-GalNAc substrate solution to all wells. The final volume is 100 µL.

-

Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a fixed period (e.g., 20 minutes). The time should be within the linear range of the reaction.

-

Stop the reaction by adding 100 µL of 0.5 M Na₂CO₃. The high pH denatures the enzyme and develops the yellow color of the pNP product.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "blank" wells from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_100%_activity))

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Section 4: Analytical Characterization

Confirming the identity and purity of Methyl-α-GalNAc is crucial for reliable experimental outcomes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard.

-

¹H NMR: Provides information on the number and environment of protons. Key signals include the anomeric proton (H1), the methyl protons of the glycoside (OCH₃), and the acetyl methyl protons (N-acetyl). The coupling constant of the anomeric proton (J₁,₂) can confirm the α-configuration.

-

¹³C NMR: Shows signals for each unique carbon atom in the molecule. The chemical shift of the anomeric carbon (C1) is characteristic of the α-glycoside.[7]

-

Mass Spectrometry: Confirms the molecular weight of the compound (235.23 g/mol ).[2][12]

Structural Relationship Diagram:

Caption: Key functional groups of Methyl-α-GalNAc.

Section 5: Handling and Storage

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14][15]

-

Handle in a well-ventilated area to avoid inhalation of dust.[13][14]

-

In case of contact with eyes or skin, rinse immediately with plenty of water.[15][16]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[15]

-

The recommended storage temperature is between 2°C and 8°C for long-term stability.[1]

References

-

PubChem. (n.d.). methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

AA Blocks. (2025). Safety Data Sheet - Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside. Retrieved from [Link]

-

ChemCD. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2011). Rational design of a Tn antigen mimic. Retrieved from [Link]

-

PubChem. (n.d.). methyl 2-(acetylamino)-2-deoxy-1-seleno-beta-D-galactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2011). Rational design of a Tn antigen mimic. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl-2-acetamido-2-deoxy-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of C-linked α-Gal and α-GalNAc-1'-hydroxyalkanes by way of C2 functionality transfer. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Molecular Recognition of GalNAc in Mucin-Type O-Glycosylation. Retrieved from [Link]

-

PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. National Center for Biotechnology Information. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet Methyl alpha-D-glucopyranoside. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solid-phase synthesis of a pentavalent GalNAc-containing glycopeptide (Tn antigen) representing the nephropathy-associated IgA hinge region. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Retrieved from [Link]

-

MDPI. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Retrieved from [Link]

Sources

- 1. Methyl 2-acetamido-2-deoxy-a- D -galactopyranoside 6082-22-0 [sigmaaldrich.com]

- 2. This compound | C9H17NO6 | CID 448882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. Methyl alpha-D-glucopyranoside, 98% | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. Rational design of a Tn antigen mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of C-linked α-Gal and α-GalNAc-1’-hydroxyalkanes by way of C2 functionality transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-phase synthesis of a pentavalent GalNAc-containing glycopeptide (Tn antigen) representing the nephropathy-associated IgA hinge region - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Recognition of GalNAc in Mucin-Type O-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. cn.chemcd.com [cn.chemcd.com]

- 13. aablocks.com [aablocks.com]

- 14. fishersci.com [fishersci.com]

- 15. sds.metasci.ca [sds.metasci.ca]

- 16. METHYL-D-GALACTOPYRANOSIDE - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Structure and Stereochemistry of Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Abstract: This technical guide provides an in-depth analysis of the structural and stereochemical features of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, a key monosaccharide derivative in glycobiology and pharmaceutical sciences. We will dissect its molecular architecture, from its core pyranose ring scaffold to the precise spatial orientation of its functional groups. This analysis emphasizes the stereoelectronic principles, such as the anomeric effect, that govern its preferred conformation. Methodologies for its structural elucidation, including NMR spectroscopy, are discussed, alongside its significance as a synthetic building block for complex glycans and as a targeting ligand in drug delivery systems. This document is intended for researchers, chemists, and drug development professionals who require a detailed molecular understanding of this important carbohydrate.

Molecular Identity and Nomenclature

This compound is a derivative of N-acetyl-D-galactosamine (GalNAc), a naturally occurring amino sugar. It is distinguished by the presence of a methyl group glycosidically linked to the anomeric carbon.

-

IUPAC Name: N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide[1]

-

Common Synonyms: Methyl α-N-acetyl-D-galactosamine, alphaGalNAcOMe[1]

This molecule serves as a fundamental structural unit in various biologically significant glycoconjugates and is a crucial tool in glycobiology research and targeted therapeutics.[3][4]

Core Structure and Stereochemical Analysis

The defining characteristics of this molecule are dictated by the precise three-dimensional arrangement of its atoms. Its structure is best understood by examining the conformation of the pyranose ring and the orientation of each substituent.

The D-Galactopyranose Scaffold and the ⁴C₁ Chair Conformation

The core of the molecule is a six-membered tetrahydropyran ring. Due to the tetrahedral geometry of the sp³-hybridized carbon atoms, the ring is not planar and adopts a low-energy "chair" conformation to minimize torsional and steric strain. For D-galactose derivatives, the ⁴C₁ conformation is overwhelmingly preferred. In this conformation, the ring carbons are numbered clockwise, starting from the anomeric carbon (C1) adjacent to the endocyclic oxygen atom.

The defining feature of the galacto- configuration, which distinguishes it from its C4 epimer glucose, is the stereochemistry at the fourth carbon.

The Anomeric Center (C1) and the Anomeric Effect

The anomeric carbon (C1) is the only carbon atom bonded to two oxygen atoms (the ring oxygen and the methoxy group oxygen). Its configuration determines whether the glycoside is alpha (α) or beta (β).

-

Alpha (α) Configuration: In this compound, the anomeric methoxy group (-OCH₃) is in an axial orientation relative to the pyranose ring.

This axial preference seemingly contradicts basic steric considerations, which would favor the less hindered equatorial position. The stability of the axial anomer is a classic example of the anomeric effect .[5] This stereoelectronic phenomenon involves a stabilizing interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C1-O(methyl) bond.[6] This orbital overlap is geometrically optimal when the substituent is axial, providing thermodynamic stability that outweighs steric hindrance.[5][6]

Spatial Orientation of Ring Substituents

The functionality and chemical properties of the molecule are a direct result of the orientation of its substituents in the stable ⁴C₁ chair conformation.

| Carbon | Substituent | Orientation | Rationale & Significance |

| C1 | -OCH₃ (Methoxy) | Axial | Stabilized by the anomeric effect, defining the α-anomer.[5][6] |

| C2 | -NHCOCH₃ (Acetamido) | Axial | This is the D-configuration for amino sugars. The bulky acetamido group's participation in reactions can be sterically influenced by its axial position. |

| C3 | -OH (Hydroxyl) | Equatorial | This hydroxyl group is relatively accessible for chemical modification. |

| C4 | -OH (Hydroxyl) | Axial | This is the key epimeric center that defines the galacto- configuration. Its axial nature is critical for recognition by specific proteins, such as lectins.[7] |

| C5 | -CH₂OH (Hydroxymethyl) | Equatorial | Placing this bulky group in the equatorial position minimizes steric strain, contributing to the stability of the ⁴C₁ chair. |

The following diagram illustrates the preferred ⁴C₁ chair conformation and the orientation of all substituents.

Caption: ⁴C₁ chair conformation of the title molecule.

Spectroscopic Characterization Workflow

The definitive elucidation of this structure relies on a combination of modern analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most informative.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD). D₂O is often preferred as it exchanges with the -OH and -NH protons, simplifying the spectrum.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key diagnostic signals are:

-

Anomeric Proton (H1): This proton appears as a doublet at a distinct downfield shift. For α-anomers, the coupling constant (J1,2) is typically small (~3-4 Hz) due to the gauche relationship with H2.[8] This is a critical validation point for the alpha stereochemistry.

-

Other Ring Protons: Protons attached to carbons bearing electronegative substituents (O, N) will be found in the 3.5-4.5 ppm range.

-

Methyl Protons: The acetamido (-COCH₃) and methoxy (-OCH₃) methyl groups will appear as sharp singlets, typically around 2.0 ppm and 3.4 ppm, respectively.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Anomeric Carbon (C1): This carbon resonates characteristically downfield, often in the 95-105 ppm range.

-

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Use this experiment to establish proton-proton coupling networks and trace the connectivity of the entire spin system from H1 through H5.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for unambiguous assignment of all carbon resonances.

-

Data Presentation: Representative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts observed for N-acetyl-alpha-D-galactosamine derivatives in D₂O, which are highly analogous to the title compound.

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key Features |

| C1 / H1 | ~5.2 | ~94 | Small J1,2 coupling constant (~3.5 Hz) confirms α-anomer.[8][9] |

| C2 / H2 | ~4.1 | ~53 | Coupled to H1 and H3. |

| C3 / H3 | ~3.9 | ~70 | |

| C4 / H4 | ~4.0 | ~71 | |

| C5 / H5 | ~3.7 | ~74 | |

| C6 / H6a, H6b | ~3.7-3.8 | ~64 | |

| -OCH₃ | ~3.4 | ~56 | Sharp singlet. |

| -NHCOCH₃ | ~2.0 | ~25 | Sharp singlet. |

| -NHCO CH₃ | N/A | ~175 | Carbonyl carbon resonance. |

| (Note: Exact chemical shifts can vary based on solvent and experimental conditions.)[9] |

Synthesis and Biological Significance

A deep understanding of the molecule's structure is fundamental to both its synthesis and its application.

Synthetic Considerations

The stereoselective synthesis of α-GalNAc glycosides is a significant challenge in carbohydrate chemistry.[3] The neighboring 2-acetamido group can participate in the reaction to form a stable oxazoline intermediate, which typically leads to the formation of the β-glycoside.[3] Therefore, achieving the α-linkage often requires specialized strategies, such as:

-

Using non-participating protecting groups at the C2 position.

-

Employing specific catalysts, such as rare earth metal triflates, that can favor the formation of the alpha anomer.[3]

-

Controlling reaction conditions to favor the thermodynamically more stable α-anomer under equilibrating conditions.

Sources

- 1. This compound | C9H17NO6 | CID 448882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-acetamido-2-deoxy-a- D -galactopyranoside 6082-22-0 [sigmaaldrich.com]

- 3. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYL 2-ACETAMIDO-2-DEOXY-A-D-GALACTOPYRANOSIDE | 3055-46-7 [chemicalbook.com]

- 5. Anomeric effect - Wikipedia [en.wikipedia.org]

- 6. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of D-galactosamine derivatives and binding studies using isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-acetyl-alpha-D-galactosamine | C8H15NO6 | CID 84265 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Significance and Application of Methyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, a synthetic monosaccharide of significant interest in glycobiology, immunology, and oncology. We will dissect its role as a stable and specific mimic of the tumor-associated Tn antigen (GalNAcα1-O-Ser/Thr), detailing its molecular characteristics, biological functions, and applications as a critical tool in research and drug development. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its utility in investigating glycan-protein interactions, its role in cancer immunology, and its potential in the development of novel diagnostics and therapeutics.

Introduction: The Significance of Aberrant Glycosylation in Disease

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that dictates the structure and function of a vast array of biomolecules. In healthy cells, this process is tightly regulated, resulting in a consistent and predictable glycan profile. However, in pathological states, particularly in cancer, the machinery of glycosylation is often dysregulated. This leads to the expression of truncated or novel carbohydrate structures known as tumor-associated carbohydrate antigens (TACAs).

One of the most prominent TACAs is the Tn antigen, characterized by a single N-acetylgalactosamine residue O-linked to a serine or threonine residue (GalNAcα1-O-Ser/Thr) on glycoproteins.[1][2] Its expression is rare in healthy adult tissues but is abundant in a wide variety of carcinomas, including those of the breast, colon, pancreas, and lung.[1] The presence of the Tn antigen is correlated with tumor progression, metastasis, and poor prognosis, making it an attractive target for cancer diagnostics and immunotherapy.[3][4]

This compound serves as a crucial research tool in this context. As a synthetic analog, it mimics the core structure of the Tn antigen, providing a stable, homogenous, and readily available molecule for studying the biological consequences of Tn expression. This guide will elucidate the multifaceted biological role of this important compound.

Molecular Profile: A Structural Mimic of a Cancer Hallmark

This compound is a derivative of N-acetyl-D-galactosamine (GalNAc) with a methyl group at the anomeric (C1) position in the alpha configuration.[5] This seemingly simple modification has profound implications for its utility in biological research.

Structural Comparison with the Tn Antigen

The key to understanding the biological role of this compound lies in its structural similarity to the Tn antigen. The Tn antigen is defined by the GalNAc residue linked via an α-O-glycosidic bond to the hydroxyl group of a serine or threonine residue within a polypeptide chain.

The methyl glycoside effectively replaces the serine or threonine residue of the natural Tn antigen with a simple methyl group. While this simplification removes the peptide context, it retains the crucial α-anomeric configuration of the GalNAc residue, which is the primary recognition element for many interacting proteins.

Key Structural Features:

| Feature | This compound | Tn Antigen (GalNAcα1-O-Ser) |

| Core Sugar | N-acetyl-D-galactosamine (GalNAc) | N-acetyl-D-galactosamine (GalNAc) |

| Anomeric Linkage | α-O-glycosidic bond | α-O-glycosidic bond |

| Aglycone | Methyl group (-CH3) | Serine residue |

| Stability | High | Susceptible to glycosidases |

This structural mimicry allows this compound to be used as a hapten in immunological studies and as a competitive inhibitor in binding assays for Tn-specific lectins and antibodies.

Conformational Considerations

The conformation of the GalNAc residue is critical for its recognition by binding partners. The methyl group in this compound, being much smaller than a serine or threonine residue, can influence the conformational flexibility around the glycosidic bond. However, studies on related glycopeptides suggest that the core pyranose ring of GalNAc adopts a stable 4C1 chair conformation in both the synthetic mimic and the natural Tn antigen.[6] This conformational similarity is a key factor in its ability to effectively mimic the biological recognition of the Tn antigen.

Biological Role: Probing the Landscape of Glycan Recognition

The primary biological role of this compound in a research context is to act as a specific ligand and competitive inhibitor for proteins that recognize the Tn antigen. These proteins include lectins and antibodies, which play crucial roles in cell signaling, immune recognition, and pathogenesis.

Interaction with Lectins

Lectins are carbohydrate-binding proteins that are highly specific for their sugar ligands. Several lectins have been identified that bind to the Tn antigen and its mimics.

-

Helix pomatia Agglutinin (HPA): This lectin, isolated from the Roman snail, exhibits strong and specific binding to terminal α-N-acetylgalactosamine residues.[7] HPA is widely used in cancer research as a histochemical marker for Tn antigen expression, which often correlates with metastatic potential and poor prognosis.[8] this compound is an effective inhibitor of HPA binding.

-

Macrophage Galactose-type Lectin (MGL): MGL, also known as CD301, is a C-type lectin expressed on the surface of macrophages and dendritic cells. It recognizes terminal GalNAc residues, including the Tn antigen.[3] The interaction between the Tn antigen on cancer cells and MGL on immune cells can lead to immunosuppression by inhibiting T-cell activation and promoting a tumor-friendly microenvironment.[3][9]

The inhibitory capacity of this compound can be quantified using various biophysical techniques, such as Enzyme-Linked Lectin Assays (ELLA), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). These methods allow for the determination of binding affinities (Kd) and inhibition constants (Ki). While specific Ki values for the methyl glycoside can vary depending on the lectin and the assay conditions, it typically acts as a competitive inhibitor in the low millimolar to high micromolar range.

Interaction with Antibodies

The Tn antigen is a target for both the innate and adaptive immune systems. Monoclonal antibodies that specifically recognize the Tn antigen have been developed and are valuable tools for cancer research and diagnostics. This compound can be used to:

-

Characterize anti-Tn antibody specificity: By using it as a competitive inhibitor in immunoassays, researchers can confirm that an antibody's binding is specific to the GalNAcα moiety.

-

Elute anti-Tn antibodies from affinity columns: Its ability to compete for the antibody binding site makes it a useful reagent for the purification of Tn-specific antibodies.

The binding affinity of anti-Tn antibodies to their target can be influenced by the density of Tn antigen presentation. Some antibodies show a preference for clustered Tn antigens, which is often the case on the surface of cancer cells. While this compound is a monovalent ligand, it is an essential tool for dissecting the fundamental carbohydrate-binding properties of these antibodies.

Key Applications in Research and Drug Development

The unique properties of this compound make it an indispensable tool in several areas of biomedical research.

Cancer Immunology and Vaccine Development

The development of therapeutic cancer vaccines that target TACAs is a promising area of oncology. Synthetic vaccines incorporating Tn antigen mimics aim to elicit a robust and specific immune response against cancer cells. This compound and its derivatives are central to this effort in several ways:

-

As a component of synthetic antigens: While the methyl glycoside itself is not typically used directly in vaccine formulations due to its small size and low immunogenicity, it serves as a foundational building block for more complex synthetic antigens. These constructs often feature multiple Tn mimics conjugated to a carrier protein or lipid to enhance their immunogenicity.

-

In monitoring immune responses: It is used in ELISAs and other immunoassays to detect and quantify the levels of Tn-specific antibodies in the sera of vaccinated individuals. This allows researchers to assess the efficacy of a vaccine candidate in inducing the desired humoral immune response.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in common laboratory applications.

Chemical Synthesis

The synthesis of this compound can be achieved through several routes. A common approach involves the protection of the hydroxyl groups of N-acetyl-D-galactosamine, followed by glycosylation with methanol and subsequent deprotection.

Step-by-Step Methodology:

-

Per-O-acetylation: N-acetyl-D-galactosamine is treated with acetic anhydride in the presence of a catalyst (e.g., pyridine or sodium acetate) to protect all hydroxyl groups as acetates.

-

Glycosylation: The per-O-acetylated galactosamine is reacted with methanol in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate or tin(IV) chloride) to introduce the methyl glycoside at the anomeric position. The stereochemical outcome of this reaction can be influenced by the choice of catalyst and reaction conditions to favor the α-anomer.

-

Deprotection: The acetyl protecting groups are removed by Zemplén deacetylation, which involves treatment with a catalytic amount of sodium methoxide in methanol.

-

Purification: The final product is purified by recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized based on literature procedures for similar glycosylations. [4]

Enzyme-Linked Lectin Assay (ELLA) for Inhibition Studies

This protocol describes a competitive ELLA to determine the inhibitory potential of this compound on the binding of a Tn-specific lectin (e.g., HPA) to a Tn-antigen-displaying glycoprotein (e.g., asialofetuin).

Materials:

-

96-well microtiter plates

-

Tn-antigen-containing glycoprotein (e.g., asialofetuin) for coating

-

Biotinylated Tn-specific lectin (e.g., biotin-HPA)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate solution

-

Stop solution (e.g., 1 M H2SO4)

-

This compound

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

-

Coating: Coat the wells of a 96-well plate with the Tn-antigen-containing glycoprotein (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Inhibition: Prepare serial dilutions of this compound in blocking buffer. In a separate plate or tubes, pre-incubate these dilutions with a constant concentration of biotinylated lectin for 30-60 minutes.

-

Binding: After washing the coated and blocked plate, transfer the lectin-inhibitor mixtures to the wells and incubate for 1-2 hours at room temperature.

-

Detection: Wash the plate three times. Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Development: Wash the plate five times. Add TMB substrate and incubate in the dark until a blue color develops.

-

Stopping and Reading: Stop the reaction with the stop solution. Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of lectin binding) can be determined from the resulting sigmoidal curve.

Conclusion and Future Perspectives

This compound is a deceptively simple molecule with a profound impact on our understanding of the biological roles of the Tn antigen. Its utility as a stable and specific mimic has been instrumental in dissecting the complex interplay between aberrant glycosylation, immune recognition, and cancer progression. As a research tool, it will continue to be invaluable for the characterization of novel Tn-binding proteins and for the development and validation of new immunotherapies.

The future of research in this area will likely involve the use of more complex Tn antigen mimics, incorporating variations in the aglycone and multivalent presentations to more closely replicate the presentation of the Tn antigen on the cell surface. Nevertheless, this compound will remain a fundamental and indispensable reagent for any laboratory investigating the fascinating and clinically relevant world of cancer glycobiology.

References

- Nakada, H., Inoue, M., Numata, Y., Tanaka, N., Funakoshi, I., Fukui, S., ... & Yamashina, I. (1993). Chemical synthesis and immunological evaluation of new generation multivalent anticancer vaccines based on a Tn antigen analogue. The Journal of Biological Chemistry, 268(32), 23897-23901.

-

Zhao, S., Fu, C., Gong, B., Wu, H., & Chen, H. (2023). Tumor-associated Tn and STn antigens: from molecular mechanism to precision diagnosis and treatment. Frontiers in Oncology, 13, 1282239. [Link]

- Sarkar, S., Roy, A., & Mukhopadhyay, C. (2016). Synthetic Multivalent Tn Antigen Elicits Valency-Dependent IgG Antibody Production.

- Julien, S., Videira, P. A., & Delannoy, P. (2012). Biosynthesis of the Sialyl-Tn (sTn) antigen in cancer cells. Biomolecules, 2(4), 436–465.

- Carrascal, M. A., Severino, P. F., & Adamczyk, B. (2018). The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers. World journal of gastroenterology, 24(36), 4103–4112.

- Live, D. H., Williams, L. J., Kuduk, S. D., Schwarz, J. B., Glunz, P. W., Chen, X. T., ... & Danishefsky, S. J. (1999). Contrasting the conformational effects of α-O-GalNAc and α-O-Man glycan protein modifications and their impact on the mucin-like region of alpha-dystroglycan. Proceedings of the National Academy of Sciences, 96(7), 3489-3494.

- Keerthana, T. V., & Jayaraman, N. (2024). Hitchhiking of synthetic antigen stimulates antibody production against cancer cells.

-

IISc researchers provide a new direction to develop vaccine candidates for cancer. (2024, April 22). The Hindu. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Zhao, S., Fu, C., Gong, B., Wu, H., & Chen, H. (2023).

- Bjerregaard-Andersen, H., Gammelgaard, B., Jons, O., & Sloth, J. J. (2004). Synthesis of Methyl 2-Acetamido-2-deoxy-1-seleno-ß-d-gluco- and galacto-pyranoside: Selenium Metabolites in Human Urine. Australian Journal of Chemistry, 57(11), 1051-1053.

- Jain, R. K., & Matta, K. L. (1984). Synthesis of 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-methyl-D-glucopyranose (N-acetyl-3-O-methyllactosamine) and its benzyl alpha-glycoside.

- Tarp, M. A., & Clausen, H. (2008). Identification of Tn antigen O-GalNAc-expressing glycoproteins in human carcinomas using novel anti-Tn recombinant antibodies. Glycobiology, 18(11), 945–957.

- Paul, B., & Kulkarni, V. M. (1983). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside.

- Corzana, F., Busto, J. H., Marcelo, F., García de Luis, M., Asensio, J. L., Martín-Santamaría, S., ... & Peregrina, J. M. (2011). Rational design of a Tn antigen mimic. Chemical communications (Cambridge, England), 47(18), 5319–5321.

- Gao, J., Couzens, L., & Eichelberger, M. C. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of visualized experiments : JoVE, (115), 54573.

- Borén, H. B., Ekborg, G., & Lönngren, J. (1975). Synthesis of Methyl 2-O-(2-Acetamido-2-Deoxy-Alpha-D-Glucopyranosyl)-Alpha-D-Glucopyranoside. A New Route to 2-Acetamido-2-Deoxy-Alpha-D-Glucopyranosides. Acta Chemica Scandinavica, 29b, 1085-1086.

- Brooks, S. A., & Leathem, A. J. (2005). The Tn Antigen—Structural Simplicity and Biological Complexity. The Chemical Record, 5(6), 355-364.

- Lemieux, R. U., & Ratcliffe, R. M. (1979). Synthesis of 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactose. The Journal of Organic Chemistry, 44(23), 4165-4167.

- World Health Organization. (2017). Enzyme-Linked Lectin Assay (ELLA) to measure Influenza-Neuraminidase- Inhibiting Antibody Titers.

- Osinaga, E., Tello, D., Alonso, D. F., Umpierrez, A., Berois, N., & Robello, C. (2000). Analysis of the fine specificity of Tn-binding proteins using synthetic glycopeptide epitopes and a biosensor based on surface plasmon resonance spectroscopy.

- Sanchez, J. F., Lescar, J., Chazalet, V., Audfray, A., Gagnon, J., Alvarez, R., ... & Imberty, A. (2006). Biochemical and structural analysis of Helix pomatia agglutinin. A hexameric lectin with a novel fold. The Journal of biological chemistry, 281(29), 20171–20180.

- McCoy, J. P., Jr, Varani, J., & Goldstein, I. J. (1983). Enzyme-linked lectin assay (ELLA) for the quantitative detection of lectin binding to microtiter plates. Analytical biochemistry, 130(2), 437–444.

- Bovin, N. V., & Obukhova, P. S. (2020). Specificity of human natural antibodies referred to as anti-Tn. Biochimica et biophysica acta. General subjects, 1864(6), 129571.

- Sanchez, J. F., Lescar, J., Chazalet, V., Audfray, A., Gagnon, J., Alvarez, R., ... & Imberty, A. (2006). Biochemical and structural analysis of Helix pomatia agglutinin. A hexameric lectin with a novel fold. The Journal of biological chemistry, 281(29), 20171–20180.

- Assay method for the lectin activity of mannan-binding protein. (2014). In Glycoscience Protocols (pp. 219-224). Humana Press.

- Magnani, J. L., Nilsson, B., Brockhaus, M., Zopf, D., Steplewski, Z., Koprowski, H., & Ginsburg, V. (1982). The reactivity of lectins from Helix pomatia, Wisteria floribunda, and Dolichos biflorus with glycolipids containing N-acetylgalactosamine. The Journal of biological chemistry, 257(23), 14365–14369.

- Freire, T., Bay, S., Osinaga, E., & Tello, D. (2006). Detailed characteristics of anti-Tn MAbs.

- Scotti, C. A., Gola, A., Butera, A., Valeri, M., Martin, C. E., & Micoli, F. (2025). GMMA decorated with mucin 1 Tn/STn mimetics elicit specific antibodies response and inhibit tumor growth.

- Perez, S., & Tvaroska, I. (2023). Crystal Structure of Methyl 3-O-α-d-Glucopyranosyl 2-Acetamido-2-Deoxy-α-d-Galactopyranoside Hydrate.

- Gil, F. A., Weimar, T., & Peters, T. (2000). Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside Dihydrate and Methyl 2-formamido-2-deoxy-β-D-glucopyranoside.

- Hammarström, S., & Kabat, E. A. (1966). An agglutinin from Helix pomatia, which reacts with terminal N-acetyl-D-galactosamine. Vox sanguinis, 11(4), 519–520.

- Gil, F. A., Weimar, T., & Peters, T. (2000). Methyl 2-acetamido-2-deoxy-β-d-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-d-glucopyranoside.

- Brooks, S. A., & Leathem, A. J. (1995). The involvement of Helix pomatia lectin (HPA) binding N-acetylgalactosamine glycans in cancer progression.

- Perez-Crespo, D., & Leon, E. P. (2024). Emerging Immunotherapy Targets in Early Drug Development. Cancers, 16(1), 1.

- Wagner, M., & Kiefel, M. J. (2022). Glycomimetics for the inhibition and modulation of lectins. RSC Chemical Biology, 3(1), 10-31.

- Sanchez, J. F., Lescar, J., Chazalet, V., Audfray, A., Gagnon, J., Alvarez, R., ... & Imberty, A. (2006). Biochemical and structural analysis of Helix pomatia agglutinin - A hexameric lectin with a novel fold. ResearchGate. 38.FLUCOP. (2022). Validation of a Harmonized Enzyme-Linked-Lectin-Assay (ELLA-NI) Based Neuraminidase Inhibition Assay Standard Operating Procedure (SOP) for Quantification of N1 Influenza Antibodies and the Use of a Calibrator to Improve the Reproducibility of the ELLA-NI With Reverse Genetics Viral and Recombinant Neuraminidase Antigens: A FLUCOP Collaborative Study. Frontiers in Immunology, 13, 897858.

- Yang, Y. M., & Yang, Y. (2020). Mass Spectrometric Mapping of Glycoproteins Modified by Tn-antigens by Solid-phase Capture and Enzymatic Release. Molecular & Cellular Proteomics, 19(11), 1876–1887.

- Tarp, M. A., & Clausen, H. (2008). The Cosmc connection to the Tn antigen in cancer. Glycobiology, 18(11), 826–830.

- Kabir, S. R., Nurujjaman, M., & Reza, M. A. (2017). Antitumor properties of a methyl-β-d-galactopyranoside specific lectin from Kaempferia rotunda against Ehrlich ascites carcinoma cells. International journal of biological macromolecules, 102, 1143–1150.

Sources

- 1. connectsci.au [connectsci.au]

- 2. Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Synthesis of Methyl 2-O-(2-Acetami [research.amanote.com]

- 4. Contrasting the conformational effects of α-O-GalNAc and α-O-Man glycan protein modifications and their impact on the mucin-like region of alpha-dystroglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The involvement of Helix pomatia lectin (HPA) binding N-acetylgalactosamine glycans in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of binding of methyl alpha- and beta-D-galactopyranoside to peanut agglutinin: a carbon-13 nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-methyl -D-glucopyranose (N-acetyl-3-O-methyllactosamine) and its benzyl alpha-glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dialnet.unirioja.es [dialnet.unirioja.es]

The Synthetic Glycan Building Block: A Technical Guide to Methyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside in Glycobiology

This guide provides an in-depth technical overview of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, a pivotal monosaccharide derivative in the field of glycobiology. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's core properties, synthesis, and multifaceted applications, moving beyond simple descriptions to explain the causal science behind its utility in experimental design.

Introduction: The Significance of a Simple Monosaccharide

In the intricate world of glycobiology, where complex carbohydrate structures dictate cellular communication, recognition, and pathogenesis, simple, well-defined molecules are indispensable tools. This compound, also known as methyl α-N-acetylgalactosaminide (Me-α-GalNAc), is one such foundational tool. It is a synthetic, methylated derivative of N-acetylgalactosamine (GalNAc), a monosaccharide that forms the crucial first link in mucin-type O-glycosylation.

The alpha-anomeric methyl group provides chemical stability and prevents the molecule from being a substrate for many glycosidases that target terminal GalNAc residues, making it an excellent stable ligand for studying glycan-binding proteins. Its structural similarity to the terminal GalNAc of the Thomsen-nouveau (Tn) antigen (GalNAcα1-O-Ser/Thr), a well-known tumor-associated carbohydrate antigen, positions Me-α-GalNAc as a critical reagent in cancer research and immunology.[1] This guide will explore its role as a synthetic precursor, a competitive inhibitor in binding assays, a substrate in enzymatic reactions, and an analytical standard.

Physicochemical and Structural Properties

A thorough understanding of a molecule's properties is paramount for its effective use in the laboratory. The key characteristics of this compound are summarized below. These values are critical for calculating molar concentrations for assays, predicting solubility in various solvent systems, and confirming identity.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₇NO₆ | [2][3] |

| Molecular Weight | 235.23 g/mol | [2][3] |

| CAS Number | 6082-22-0 | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 190-200 °C | [4] |

| Storage Temperature | 2-8°C | [4] |

| SMILES | CC(=O)N[C@@H]1CO)O">C@HO | [2] |

| InChIKey | ZEVOCXOZYFLVKN-ZEBDFXRSSA-N | [2] |

Structural Confirmation: NMR and Mass Spectrometry

Confirmation of the chemical identity and purity of Me-α-GalNAc is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H and ¹³C NMR: The anomeric proton (H-1) in the alpha configuration typically appears as a doublet at approximately 4.8 ppm with a small coupling constant (J ≈ 3-4 Hz), a hallmark of the axial-equatorial relationship with H-2. The methyl group protons of the anomeric methoxy group resonate as a singlet around 3.4 ppm. The N-acetyl group's methyl protons appear as a singlet around 2.0 ppm. In the ¹³C NMR spectrum, the anomeric carbon (C-1) resonates at approximately 99-100 ppm.[5]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecule [M+H]⁺ at m/z 236.1, or the sodium adduct [M+Na]⁺ at m/z 258.1.[6][7]

Core Applications in Glycobiology Research

The utility of Me-α-GalNAc spans from fundamental research on glycan-protein interactions to the synthesis of complex molecules for therapeutic development.

Synthetic Precursor for Complex Glycans

Me-α-GalNAc serves as a foundational building block for the synthesis of biologically important glycans, most notably the Tn antigen and its derivatives, which are key targets in cancer vaccine development.[1] The alpha-methyl group is a non-participating anomeric protecting group that can be retained or cleaved in later synthetic steps.

The synthesis of an Fmoc-protected Tn antigen building block, for example, Fmoc-Thr(Ac₃GalNAcα1)-OH, is a multi-step process where a protected GalNAc donor is coupled to an Fmoc-protected threonine acceptor. This workflow illustrates the logic of protecting group chemistry essential in carbohydrate synthesis.

Caption: A generalized workflow for the synthesis of an Fmoc-protected Tn-antigen building block.

This protocol is a representative example adapted from established methodologies for the synthesis of glycosylated amino acids.[8][9]

-

Preparation of the Glycosyl Donor: A peracetylated GalNAc derivative is converted to a suitable glycosyl donor, such as a trichloroacetimidate. This is done to activate the anomeric carbon for nucleophilic attack by the threonine hydroxyl group. The use of a non-participating group at C2 (like an azido group, later converted to an acetamido group) is often employed to favor the formation of the desired alpha-glycosidic bond.[1]

-

Glycosylation Reaction: The protected Fmoc-threonine allyl ester (acceptor) is dissolved in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., argon).

-

The glycosyl donor (e.g., 1.2 equivalents) is added to the solution.

-

The reaction mixture is cooled to a low temperature (e.g., -40 °C). This is a critical step to control the reactivity and selectivity of the reaction.

-

A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (e.g., 0.1 equivalents), is added dropwise. The catalyst activates the donor, facilitating the glycosylation.

-

The reaction is stirred at low temperature and allowed to slowly warm to room temperature while being monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material and formation of the product.

-

Work-up and Purification: Upon completion, the reaction is quenched with a base (e.g., triethylamine), diluted with DCM, and washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

-

Deprotection: The allyl ester protecting group on the threonine is selectively removed using a palladium catalyst (e.g., Pd(PPh₃)₄) to yield the free carboxylic acid. The acetyl protecting groups on the sugar may be removed in a final step using a base like sodium methoxide in methanol if the fully deprotected glycopeptide is desired.

-

Verification: The structure of the final product is confirmed by NMR and high-resolution mass spectrometry (HRMS).

Inhibitor in Lectin Binding Studies

Galectins are a family of β-galactoside-binding proteins that play crucial roles in inflammation, immunity, and cancer progression.[10] Me-α-GalNAc is an effective tool for studying galectin-glycan interactions because it can act as a competitive inhibitor, binding to the carbohydrate recognition domain (CRD) of galectins and preventing them from binding to their natural, more complex glycan ligands.

This diagram illustrates the principle of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the inhibitory potential of Me-α-GalNAc.

Sources

- 1. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H17NO6 | CID 448882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-acetamido-2-deoxy-a- D -galactopyranoside 6082-22-0 [sigmaaldrich.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl- | C11H21NO6 | CID 22214133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Scalable synthesis of Fmoc-protected GalNAc-threonine amino acid and T(N) antigen via nickel catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of glycosylated β3-homo-threonine conjugates for mucin-like glycopeptide antigen analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Galectins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

discovery and history of methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

An In-depth Technical Guide to the Discovery and History of Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Introduction: A Keystone in Glycoscience

This compound, a derivative of the amino sugar N-acetylgalactosamine (GalNAc), stands as a molecule of profound significance in the fields of glycobiology and therapeutic development. While its name is a mouthful, its role is elegantly specific. It serves as a fundamental building block for constructing complex glycans and, critically, as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), a protein predominantly found on the surface of liver cells (hepatocytes). This unique targeting capability has positioned GalNAc and its derivatives at the forefront of modern drug delivery systems, enabling the precise transport of therapeutics to the liver.

This guide delves into the rich history of this compound, tracing its origins from the foundational discoveries of amino sugars to the sophisticated synthetic strategies developed to forge its specific alpha-glycosidic bond. We will explore the causal logic behind key experimental choices, detail the evolution of synthetic protocols, and illuminate the compound's journey from a laboratory curiosity to a cornerstone of targeted therapies.

Part 1: The Genesis of Amino Sugar Chemistry

The story of this compound is inextricably linked to the broader history of amino sugars. These compounds, in which a hydroxyl group of a sugar is replaced by an amino group, are fundamental components of numerous biological structures, including bacterial cell walls, chitin, and complex glycoproteins.

Early Discoveries and the Morgan-Elson Reaction

The early 20th century saw pioneering work in the isolation and characterization of hexosamines. A critical breakthrough in their analysis was the development of a colorimetric method by Walter Morgan and Joseph Elson in the 1930s.[1] The Morgan-Elson method is a two-step procedure involving alkali treatment of an N-acetylhexosamine followed by condensation with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a distinct color.[2] This reaction provided the first reliable means to quantify N-acetylglucosamine and its epimer, N-acetylgalactosamine, paving the way for their identification in biological samples.[1][2]

The Age of Synthesis and the Influence of Richard Kuhn

The structural elucidation of these natural products spurred chemists to synthesize them in the laboratory. The challenge was immense, requiring precise control over stereochemistry at multiple chiral centers. The Austrian-German biochemist Richard Kuhn, a Nobel laureate in 1938 for his work on carotenoids and vitamins, was a towering figure in this era.[3][4] His research group made significant contributions to the chemistry of amino sugars, developing methods for their synthesis and derivatization.[5][6][7] This foundational work in carbohydrate chemistry laid the groundwork for tackling the synthesis of specific glycosides.

Part 2: The Synthetic Challenge of the Glycosidic Bond

The creation of a glycoside involves forming a bond between the anomeric carbon (C1) of a sugar and the oxygen of an alcohol—in this case, methanol. The primary challenge is controlling the stereochemistry at this anomeric center to produce either the alpha (α) or beta (β) isomer exclusively.

For N-acetylgalactosamine (GalNAc), this challenge is amplified. The N-acetyl group at the C2 position has a "participating" effect. In many glycosylation reactions, this group can cyclize to form an oxazoline intermediate, which strongly directs the incoming alcohol to the beta position. Therefore, the direct and high-yielding synthesis of the alpha-isomer, this compound, remained a formidable obstacle for decades.[8][9]

Caption: The neighboring group participation of the C2-acetamido group favors the formation of β-glycosides.

Part 3: Evolution of Synthetic Methodologies

Overcoming the challenge of synthesizing the α-anomer required a departure from classical methods and the introduction of new reagents and strategies.

Early Strategies

Initial syntheses were often lengthy, multi-step procedures involving complex protecting group manipulations to circumvent the participating effect of the C2-acetamido group. These methods, while successful, were inefficient and low-yielding, limiting the availability of the compound for extensive research.

Modern Breakthroughs: The Rise of Lewis Acids

A significant leap forward came with the application of powerful Lewis acid catalysts. Researchers discovered that certain metal triflates could promote glycosylation reactions with high stereoselectivity.[8][9] This led to the development of facile and reliable strategies for constructing both α- and β-glycosides of GalNAc. It was found that hafnium triflate (Hf(OTf)₄) could effectively catalyze the formation of α-glycosides, while scandium triflate (Sc(OTf)₃) favored the β-anomer.[8][9] This discovery was a watershed moment, making this compound and its derivatives much more accessible.

Sources

- 1. A colorimetric method for the determination of N-acetylglucosamine and N-acetylchrondrosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the Morgan-Elson chromogens by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Richard Kuhn | Nobel Prize, Biochemist, Virologist | Britannica [britannica.com]

- 4. Richard Kuhn - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A-GalNAc Glycosides: A Technical Guide to Natural Occurrence, Biosynthesis, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-linked N-acetylgalactosamine (α-GalNAc) glycosides represent a critical class of post-translational modifications, fundamentally influencing protein function, cellular recognition, and disease pathogenesis. This guide provides a comprehensive technical overview of the natural occurrence of these glycans, from the initial enzymatic step catalyzed by polypeptide N-acetylgalactosaminyltransferases (GALNTs) to the elaboration of complex structures. We delve into the biosynthesis of key α-GalNAc-containing antigens, including the tumor-associated Tn antigen and the histo-blood group antigens. Furthermore, this document offers detailed methodologies for the detection and characterization of these vital glycoconjugates, equipping researchers with the foundational knowledge to explore their roles in health and disease.

Introduction: The Significance of O-GalNAc Glycosylation

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a ubiquitous post-translational modification that vastly expands the functional capacity of the proteome.[1] Among the various types of glycosylation, mucin-type O-glycosylation is distinguished by the initial attachment of an N-acetylgalactosamine (GalNAc) residue in an alpha-linkage to the hydroxyl group of a serine (Ser) or threonine (Thr) residue on a polypeptide chain.[2][3] This foundational structure, GalNAcα1-O-Ser/Thr, is known as the Tn antigen (or T antigen nouvelle) and serves as the precursor for the synthesis of a vast array of more complex O-glycan structures.[4][5]

The subsequent elongation and branching of the Tn antigen lead to the formation of different core structures, which are then further modified with sugars like galactose, N-acetylglucosamine, fucose, and sialic acid.[2] These O-glycans are integral to a multitude of biological processes, including protein stability and folding, cell-cell communication, immune responses, and host-pathogen interactions.[6][7] Importantly, alterations in O-glycan biosynthesis are a hallmark of numerous diseases, most notably cancer, where the expression of truncated structures like the Tn antigen is often dramatically increased.[8][9] This guide will explore the intricate world of naturally occurring α-linked GalNAc glycosides, from their biosynthesis to their biological implications and analytical characterization.

The Initiation of O-GalNAc Glycosylation: The GALNT Enzyme Family

The biosynthesis of all mucin-type O-glycans begins in the Golgi apparatus with the transfer of GalNAc from a sugar donor, UDP-GalNAc, to Ser or Thr residues of a protein.[4] This critical first step is catalyzed by a large and highly conserved family of enzymes known as UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GALNTs) .[1][10] In humans, this family comprises 20 distinct isoforms, each with unique but sometimes overlapping substrate specificities, highlighting their complex role in regulating O-glycosylation.[10][11][12]

The expression and activity of GALNTs are tightly regulated in a tissue-specific and developmentally-dependent manner.[6] This precise control ensures the correct glycosylation of target proteins, which is essential for their proper function. For instance, GALNT1 is crucial for the O-glycosylation of extracellular matrix proteins involved in organ development, while GALNT2 plays a key role in lipid metabolism by glycosylating proteins like apolipoprotein C-III.[10][13] Dysregulation of GALNT expression is frequently observed in cancer, leading to the aberrant glycosylation patterns that contribute to tumor progression.[13]

Causality in GALNT Action: Why Substrate Specificity Matters

The existence of a large family of GALNTs underscores the complexity and importance of O-glycosylation. The enzymes do not have full functional redundancy; their distinct substrate preferences allow for the precise glycosylation of thousands of proteins at specific sites.[11] This specificity is crucial because the location and density of O-glycans can dramatically alter a protein's conformation, stability, and interaction with other molecules. For example, the O-glycosylation of the low-density lipoprotein receptor (LDLR) is vital for its ability to bind and internalize LDL cholesterol, a process critical for maintaining cholesterol homeostasis.[1] The selective action of different GALNTs ensures that such functionally important glycosylation events occur correctly.

Diversity of Naturally Occurring α-GalNAc Glycosides

The initial Tn antigen can be extended into a variety of core structures, which form the foundation for more complex O-glycans. Furthermore, terminal α-GalNAc residues are key components of other significant biological antigens.

The Tn Antigen (GalNAcα1-O-Ser/Thr)

The simplest O-GalNAc glycan is the Tn antigen.[2] While it serves as a precursor in normal cells and is typically extended into more complex structures, its accumulation is a well-established hallmark of cancer.[8][14] In many carcinomas, including those of the breast, colon, and lung, the expression of the Tn antigen is significantly upregulated, often due to mutations or epigenetic silencing of the enzymes responsible for its elongation.[8][9] This aberrant expression is strongly associated with poor prognosis and metastasis.[8] The Tn antigen can be further modified by the addition of sialic acid to form the sialyl-Tn (STn) antigen, another important tumor-associated carbohydrate antigen.[9][14]

Histo-Blood Group Antigens (A and B)

The ABO blood group system, fundamental to transfusion medicine, is defined by carbohydrate antigens on the surface of red blood cells and other tissues.[15][16] The A antigen is characterized by a terminal α1,3-linked GalNAc residue added to a precursor structure known as the H antigen.[17][18]

The synthesis is catalyzed by a specific N-acetylgalactosaminyltransferase.[17] Individuals with blood type A express this enzyme, while those with blood type B express a galactosyltransferase that adds a galactose residue instead. Individuals with type O blood lack a functional version of either transferase, leaving the H antigen unmodified.[15] These antigens are not only present on red blood cells but are also widely distributed in other tissues, playing roles in various physiological and pathological processes.[16][18]

The Forssman Antigen

The Forssman antigen is a glycolipid heterophile antigen characterized by a terminal GalNAcα1,3GalNAc linkage.[19] It is found in many animal species but is generally absent in humans.[20][21] Most humans have naturally occurring antibodies against the Forssman antigen.[19][21] However, recent studies have shown that the Forssman antigen can be unexpectedly expressed in certain human cancers, such as those of the stomach and colon.[22][23] This re-expression in tumor cells is often due to mutations in the enzyme responsible for synthesizing the blood group A antigen, causing it to gain Forssman synthase activity.[22] The neo-expression of this antigen on cancer cells makes it a potential target for immunotherapy.[22]

Methodologies for the Study of α-GalNAc Glycosides

The detection and characterization of α-linked GalNAc glycosides require a combination of techniques, each providing unique insights into their structure, abundance, and cellular localization.

Lectin-Based Detection

Lectins are proteins that bind to specific carbohydrate structures. They are invaluable tools for detecting the presence and localization of glycans in tissues and on cells. Several lectins specifically recognize terminal α-GalNAc residues, making them useful for identifying the Tn antigen.

-

Helix pomatia agglutinin (HPA): Derived from the Roman snail, HPA has a high affinity for terminal α-GalNAc residues.[5]

-

Vicia villosa agglutinin (VVA): From hairy vetch, VVA is also commonly used to detect the Tn antigen.[5][24]

-

Dolichos biflorus agglutinin (DBA): This plant lectin is another tool for identifying terminal α-GalNAc.[5]

These lectins can be conjugated to fluorescent dyes or enzymes for use in techniques like immunohistochemistry (IHC), immunofluorescence, and flow cytometry.[25]

This protocol provides a general framework for detecting the Tn antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a biotinylated lectin.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval (Optional but Recommended):

-

Rationale: Formalin fixation can create cross-links that mask epitopes. Heat-induced antigen retrieval helps to unmask these sites.

-

Immerse slides in a citrate buffer solution (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking Endogenous Peroxidase:

-

Rationale: Tissues can contain endogenous peroxidases that will react with the detection system, causing background staining.

-

Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes.

-

Rinse with phosphate-buffered saline (PBS).

-

-

Blocking Non-Specific Binding:

-

Rationale: Lectins and antibodies can bind non-specifically to tissues. Blocking with a protein solution saturates these non-specific sites.

-

Incubate sections with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 30-60 minutes.

-

-

Lectin Incubation:

-

Incubate sections with the biotinylated lectin (e.g., biotinylated VVA or HPA) at a predetermined optimal concentration overnight at 4°C or for 1-2 hours at room temperature.[24]

-

-

Detection:

-

Rinse with PBS.

-

Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30-60 minutes.

-

Rinse with PBS.

-

-

Chromogen Development:

-

Incubate with a chromogen solution (e.g., DAB) until the desired brown color intensity is reached.

-

Rinse with distilled water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate through a graded series of ethanol and clear with xylene.

-

Mount with a permanent mounting medium.

-

Antibody-Based Detection

Monoclonal antibodies that specifically recognize the Tn antigen (e.g., ReBaGs6) or other α-GalNAc-containing structures provide a highly specific alternative to lectins for IHC and other immunoassays.[26] These reagents are crucial for distinguishing between closely related glycan structures.

Mass Spectrometry-Based Glycomics and Glycoproteomics

Mass spectrometry (MS) is a powerful analytical technique for the detailed structural characterization of glycans and for identifying the specific sites of glycosylation on proteins.[27][28]

-

Glycomics: Involves releasing the glycans from the protein backbone (e.g., through chemical methods like β-elimination) followed by MS analysis to determine the composition and structure of the entire O-glycan repertoire.[14]

-

Glycoproteomics: Aims to identify the specific sites of glycosylation by analyzing intact glycopeptides (peptides with their attached glycans). This "bottom-up" approach typically involves digesting the glycoprotein with a protease and then analyzing the resulting peptides by MS.[28][29]

Recent advances, such as the use of O-glycan specific proteases like OpeRATOR®, have greatly facilitated the mapping of O-glycosylation sites.[30] This enzyme specifically cleaves N-terminally to an O-glycosylated Ser or Thr residue, generating glycopeptides that are readily analyzable by MS.[30]

This workflow outlines the key steps in identifying O-glycosylation sites on a purified glycoprotein.

Caption: A typical workflow for identifying O-glycosylation sites via mass spectrometry.

Chemoenzymatic Labeling

This approach uses enzymes to selectively label specific glycans. For example, galactose oxidase can be used to oxidize terminal galactose and GalNAc residues, creating a reactive aldehyde group.[31] This aldehyde can then be tagged with a biotin or fluorescent probe, allowing for sensitive detection.[31] This method offers high specificity and can be used on live cells.

Concluding Remarks and Future Outlook

The study of α-linked GalNAc glycosides is a rapidly evolving field with profound implications for biology and medicine. The initiation of O-glycosylation by the GALNT family of enzymes is a key regulatory step that dictates the glycophenotype of a cell. The aberrant expression of simple structures like the Tn antigen in cancer highlights the critical role of proper glycosylation in maintaining cellular health. As our understanding of the "glycocode" deepens, so too will our ability to leverage this knowledge for diagnostic and therapeutic purposes. Advanced analytical techniques, particularly mass spectrometry, are paving the way for a more complete understanding of the O-glycoproteome, revealing new roles for these fascinating molecules in health and disease. The continued exploration of the biosynthesis, regulation, and function of α-GalNAc glycosides promises to unlock new avenues for the development of novel biomarkers and targeted therapies.

References

-

Essentials of Glycobiology, 3rd edition. Varki A, Cummings RD, Esko JD, et al., editors. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press; 2015-2017. [Link]

-

Essentials of Glycobiology, 2nd edition. Varki A, Cummings RD, Esko JD, et al., editors. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press; 2009. [Link]

-

A Sweet Warning: Mucin-Type O-Glycans in Cancer. ResearchGate. [Link]

-

Mass spectrometry in the analysis of N- and O-linked glycans. PubMed Central (PMC). [Link]

-

Tn and sialyl-Tn antigens, aberrant O-glycomics as human disease markers. PubMed Central (PMC). [Link]

-

Decoding of O-Linked Glycosylation by Mass Spectrometry. PubMed. [Link]

-

Decoding of O-Linked Glycosylation by Mass Spectrometry. ACS Publications. [Link]

-

Emerging Roles of UDP-GalNAc Polypeptide N-Acetylgalactosaminyltransferases in Cardiovascular Disease. MDPI. [Link]

-

Analysis of O-linked Glycosylation. Genovis. [Link]

-

Biosynthesis of ABO and related antigens. Glycopedia. [Link]

-

Computational Modeling of O-Linked Glycan Biosynthesis in CHO Cells. MDPI. [Link]

-

Polypeptide N-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals. MDPI. [Link]

-

Beyond N-Glycans: Exploring O-Linked Glycosylation of Proteins. Peak Proteins. [Link]

-

Tumor-associated Tn and STn antigens: from molecular mechanism to precision diagnosis and treatment. Frontiers. [Link]

-

Tn and STn are members of a family of carbohydrate tumor antigens that possess carbohydrate–carbohydrate interactions. Oxford Academic. [Link]

-

N-acetylgalactosaminyltransferases in cancer. PubMed Central (PMC). [Link]

-

Polypeptide N-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals. PubMed. [Link]

-

Polypeptide N-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals. ResearchGate. [Link]

-

The Tn Antigen—Structural Simplicity and Biological Complexity. PubMed Central (PMC). [Link]

-

Forssman expression on human erythrocytes: biochemical and genetic evidence of a new histo-blood group system. ASH Publications. [Link]

-

The Cosmc connection to the Tn antigen in cancer. PubMed Central (PMC). [Link]

-

The ABO blood group. NCBI Bookshelf. [Link]

-

Blood Group Antigen Introduction. Creative Biolabs. [Link]

-

Immunohistochemical analysis of Tn antigen expression in colorectal adenocarcinoma and precursor lesions. PubMed Central (PMC). [Link]

-

Forssman antigen. Wikipedia. [Link]

-

Detection of Tn antigen with Vicia villosa agglutinin in urinary bladder cancer: its relevance to the patient's clinical course. PubMed. [Link]

-